molecular formula C37H73N9O2 B14021966 Oxynitrox S 100 CAS No. 91993-31-6

Oxynitrox S 100

Cat. No.: B14021966
CAS No.: 91993-31-6
M. Wt: 676.0 g/mol
InChI Key: YTIJWFVRMUWBBY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitroxyl (B88944) Radical Catalysis

The field of nitroxyl radical catalysis has its roots in the study of stable organic radicals. Nitroxides, or nitroxyl radicals, are characterized by a nitrogen-oxygen single bond with an unpaired electron, which confers both stability and reactivity. acs.orgnih.gov The thermodynamic stability of these radicals is often enhanced by bulky substituents adjacent to the nitrogen atom, which prevent dimerization. acs.orgnih.gov

Among the most well-known and extensively studied nitroxyl radicals is 2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as TEMPO. fujifilm-wako.com.cn Initially, nitroxides like TEMPO were used in stoichiometric amounts for oxidation reactions. However, a significant leap forward occurred with the development of catalytic systems where the nitroxyl radical is used in smaller quantities in conjunction with a co-oxidant. acs.org This evolution marked a shift towards more efficient and economical chemical processes.

The mechanism of TEMPO-mediated oxidation typically involves the oxidation of the nitroxyl radical to a more potent oxoammonium cation. mdpi.com This cation is the active species that oxidizes the alcohol to a carbonyl compound, during which it is reduced back to a hydroxylamine (B1172632). The co-oxidant then regenerates the nitroxyl radical from the hydroxylamine, completing the catalytic cycle. Over the years, research has focused on optimizing this process by exploring various co-oxidants and reaction conditions to enhance selectivity and yield. The development of systems that can utilize environmentally benign oxidants like molecular oxygen has been a major focus. acs.org

Significance of Oligomeric Nitroxyl Catalysts in Modern Organic Synthesis

The immobilization of catalysts on solid supports or their incorporation into polymeric structures represents a significant advancement in catalysis, aimed at bridging the gap between homogeneous and heterogeneous catalysis. sciencemadness.org Oligomeric and polymeric nitroxyl catalysts, such as Oxynitrox S 100, have emerged as a solution to some of the drawbacks associated with traditional homogeneous catalysts.

A primary advantage of these macromolecular catalysts is the ease of separation from the reaction mixture. acs.org In contrast to small-molecule catalysts like free TEMPO, which can be difficult to remove from the product, high-molecular-weight oligomeric catalysts can often be recovered through simple filtration or precipitation. acs.org This simplifies the purification process, reduces product contamination, and allows for the catalyst to be recycled and reused, leading to lower costs and reduced waste. sciencemadness.orgqualitas1998.net

Furthermore, the structure of oligomeric catalysts can be designed to enhance catalytic activity and stability. mdpi.com By attaching multiple catalytic sites to a single backbone, it is possible to create a high local concentration of the active species. sciencemadness.org In some cases, the polymer or oligomer backbone itself can influence the catalyst's environment, potentially improving its performance. researchgate.net The development of these catalysts, which combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, is a key trend in modern organic synthesis. acs.org

Positioning Oxynitrox S 100 in the Landscape of Green Chemistry and Sustainable Catalysis

Oxynitrox S 100 is explicitly positioned as a "green catalyst," a designation that reflects its alignment with the principles of sustainable chemistry. pcimag.comjst.go.jp The growing demand for environmentally responsible chemical processes has driven the development of catalysts that minimize waste, avoid the use of toxic materials, and operate under milder conditions. pcimag.combio-conferences.org

The most prominent green feature of Oxynitrox S 100 is that it is metal-free. pcimag.comjst.go.jp Many traditional oxidation reactions rely on catalysts containing heavy metals like chromium, ruthenium, or palladium, which are often toxic, costly, and can lead to problematic waste streams. pcimag.comacs.org By offering a metal-free alternative, Oxynitrox S 100 helps to circumvent these issues, contributing to cleaner production processes. pcimag.comjst.go.jp

Interactive Data Tables

Table 1: Chemical Identity of Oxynitrox S 100

PropertyValueSource
Chemical Name Oxynitrox S 100 fishersci.com
CAS Number 91993-31-6 fishersci.com
Molecular Formula (C35H64N8O2)n chemscene.com
Type Oligomeric Nitroxyl Radical pcimag.comjst.go.jp
Active Moiety TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) pcimag.comjst.go.jp

Table 2: Application and Performance of Oxynitrox S 100 in Alcohol Oxidation

Substrate TypeProductReaction ConditionsKey AdvantagesSource
Primary Alcohols AldehydesBiphasic medium with a co-oxidant (e.g., sodium hypochlorite)High selectivity, metal-free, catalyst is recyclable pcimag.comjst.go.jp
Fragrance Alcohols (e.g., octanols, 1-phenyl ethanol) Corresponding AldehydesBiphasic medium with sodium hypochlorite (B82951) and sodium bromideControlled oxidation, preserves scent quality, prevents discoloration pcimag.com
Primary Alcohols Carboxylic AcidsIncreased equivalents of co-oxidant (e.g., 2 NaOCl equivalents)Controllable degree of oxidation pcimag.com

Properties

CAS No.

91993-31-6

Molecular Formula

C37H73N9O2

Molecular Weight

676.0 g/mol

InChI

InChI=1S/C37H70N8O2.H3N/c1-27-38-30(41-33(5,6)26-32(2,3)4)40-31(39-27)43(29-24-36(11,12)45(47)37(13,14)25-29)21-19-17-16-18-20-42(15)28-22-34(7,8)44(46)35(9,10)23-28;/h28-29H,16-26H2,1-15H3,(H,38,39,40,41);1H3

InChI Key

YTIJWFVRMUWBBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N(CCCCCCN(C)C2CC(N(C(C2)(C)C)[O])(C)C)C3CC(N(C(C3)(C)C)[O])(C)C)NC(C)(C)CC(C)(C)C.N

Origin of Product

United States

Structural Elucidation and Chemical Architecture of Oxynitrox S 100

Oligomeric Framework and Topology

The fundamental structure of Oxynitrox S 100 is an oligomer, a polymer consisting of a relatively small number of repeating monomer units. rsc.orgsci-hub.se This oligomeric design is a key feature, imparting a high molecular weight of approximately 2000 to 3000 g/mol . mdpi.com This characteristic is crucial for its utility, as it renders the catalyst non-volatile and facilitates easy separation from the reaction mixture by simple distillation, allowing for its efficient recycling and reuse in successive oxidation cycles without significant loss of efficacy. rsc.orgmdpi.com

The repeating unit of the Oxynitrox S 100 oligomer has the molecular formula C₃₅H₆₄N₈O₂. d-nb.infomdpi.com The structural backbone is built upon a 1,3,5-triazine (B166579) ring. This heterocyclic core is linked to the catalytically active TEMPO moieties, creating a robust and stable framework. The systematic name, Poly((6-((1,1,3,3-tetramethylbutyl)amino)-1,3,5-triazine-2,4-diyl)imino(2,2,6,6-tetramethyl-4,1-piperidinediyl)imino(2,2,6,6-tetramethyl-4,1-piperidinediyl)), describes this complex repeating structure, highlighting the integration of the TEMPO units via imino bridges to the triazine scaffold.

The degree of polymerization directly dictates the molecular weight of the oligomer, which in turn significantly influences its physical and catalytic properties. The development of an oligomeric structure for Oxynitrox S 100 was a deliberate strategy to counteract the disadvantages associated with low molecular weight nitroxyl (B88944) radicals like TEMPO, such as high volatility, tendency to sublimate, and challenging separation from aqueous media. rsc.orgsci-hub.se

By tethering multiple TEMPO units to a polymeric backbone, the resulting high molecular weight catalyst gains several advantages:

Enhanced Recyclability: The low volatility allows for easy recovery of the catalyst from the reaction products, a critical factor for industrial-scale processes. rsc.orgmdpi.com

Process Simplification: It enables the use of homogeneous reaction conditions, where the catalyst is soluble, while still allowing for straightforward, heterogeneous-like separation. sci-hub.se

Sustained Efficacy: The oligomer maintains its catalytic effectiveness over successive oxidation reactions. cosmeticsdesign.com

While specific studies correlating the exact degree of polymerization to catalytic turnover frequency for Oxynitrox S 100 are not publicly detailed, the chosen molecular weight range (2000-3000 g/mol ) represents an optimization between maintaining high catalytic activity and achieving the desired physical properties for practical application. mdpi.com

Integration and Functionalization of TEMPO Moieties within the Oligomer

The catalytic activity of Oxynitrox S 100 is derived from the multiple TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moieties integrated into its structure. rsc.orgmdpi.com These functional groups are the sites of the oxidation reaction. The oligomeric framework acts as a scaffold, supporting these active radical sites. researchgate.net During the catalytic cycle, the nitroxyl radical of the TEMPO moiety is converted into the active oxidizing species, the corresponding oxoammonium ion, which is then capable of oxidizing substrates such as primary alcohols. rsc.orgwikipedia.org

The TEMPO moieties are reported to be homogeneously distributed throughout the oligomeric structure. scispace.com This arrangement ensures that the active sites are highly accessible to the substrate molecules, which is a key advantage typically associated with homogeneous catalysis. scispace.com This molecular architecture effectively creates a microenvironment where the catalytic species are highly mobile and uniformly dispersed within an inert, stable network, combining the high activity of homogeneous catalysts with the practical recovery benefits of heterogeneous catalysts. scispace.com

Radical Nature and Spin Density Distribution

Oxynitrox S 100 is a stable free radical, specifically a poly-nitroxide radical. rsc.org The stability of the radical is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxide (N-O•) group on the piperidine (B6355638) ring, as well as the delocalization of the unpaired electron between the nitrogen and oxygen atoms. wikipedia.org

Research on TEMPO derivatives using techniques like polarized neutron diffraction has shown that the majority of the spin density is localized on the N-O group. rsc.org

Approximately 80% or more of the unpaired electron's spin density resides on the nitrogen and oxygen atoms. rsc.org

The distribution between the nitrogen and oxygen atoms is nearly equal. rsc.orgd-nb.info

The remaining ~20% of the spin density is delocalized over the rest of the molecule, including adjacent carbon atoms of the piperidine ring. rsc.org

This distribution is critical for the radical's reactivity. The high spin density on the oxygen and nitrogen atoms makes the nitroxide group the reactive center, which is reversibly oxidized to the catalytically active oxoammonium cation in the presence of a co-oxidant. d-nb.infowikipedia.org

Substrate Co-oxidant System Product Key Findings
n-octanol NaOCl / NaBr Octanal (Aldehyde) Using 1.1 equivalents of sodium hypochlorite (B82951) selectively yields the aldehyde.
n-octanol NaOCl / NaBr Octanoic Acid Using 2.5 equivalents of sodium hypochlorite results in the acid as the main product.

This table summarizes research findings on the catalytic efficiency of Oxynitrox S 100 for the oxidation of n-octanol under controlled conditions, demonstrating its selectivity based on the amount of co-oxidant used. rsc.org

Mentioned Chemical Compounds

Compound Name CAS Number Role/Context
Oxynitrox S 100 91993-31-6 Main subject, catalyst
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) 2564-83-2 Catalytically active moiety
1,3,5-Triazine 290-87-9 Core of the repeating unit
Aldehyde N/A Product of alcohol oxidation
Primary Alcohol N/A Substrate for the catalyst
n-octanol 111-87-5 Example substrate
Octanal 124-13-0 Product of n-octanol oxidation
Octanoic Acid 124-07-2 Product of n-octanol over-oxidation
Sodium hypochlorite 7681-52-9 Co-oxidant
Sodium bromide 7647-15-6 Co-catalyst
Oxoammonium ion N/A Active oxidizing species

Spectroscopic Probes of Radical Species

The defining feature of Oxynitrox S 100 is the presence of nitroxyl radical species, which are the cornerstone of its function. These radicals are typically based on the 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) moiety. The unpaired electron in the nitroxyl group makes it an ideal candidate for investigation by specialized spectroscopic techniques that are sensitive to paramagnetic centers.

Spectroscopic analysis of such radical species provides invaluable information on their concentration, stability, and interaction with the surrounding polymer matrix. While techniques like UV-Vis spectroscopy can offer some insights into the electronic transitions within the molecule, Electron Paramagnetic Resonance (EPR) spectroscopy stands as the most direct and powerful tool for probing the radical centers. azom.combruker.com The information gleaned from EPR is crucial for understanding the mechanism by which these stabilizers protect materials from degradation. azom.com

Electron Paramagnetic Resonance (EPR) Studies of Nitroxyl Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. icmab.esdu.ac.in For polymeric nitroxides like those presumed in Oxynitrox S 100, EPR spectroscopy provides detailed information about the structure and dynamics of the nitroxyl radical centers. icmab.eschempap.org

In a dilute solution, a simple nitroxyl radical like TEMPO exhibits a characteristic three-line (triplet) EPR spectrum of equal intensity. This arises from the hyperfine interaction between the unpaired electron and the nuclear spin of the nitrogen atom (I=1). du.ac.inchempap.org However, when incorporated into a solid polymer matrix, as is the case for Oxynitrox S 100, the rotational motion of the nitroxyl radicals is significantly hindered. chempap.org This restriction in movement leads to an anisotropic EPR spectrum, where the spectral line shape is dependent on the orientation of the radical with respect to the external magnetic field. chempap.orgresearchgate.net

The analysis of these anisotropic spectra yields critical parameters that characterize the nitroxyl center's environment. The principal values of the g-tensor and the hyperfine coupling tensor (A) are key indicators of the local polarity and the nature of the radical's interaction with its surroundings. preprints.orgmdpi.com The degree of anisotropy in the spectrum can also provide qualitative information about the mobility of the polymer chains to which the nitroxyl radicals are attached. researchgate.net

Below are interactive data tables summarizing typical EPR parameters for nitroxyl radicals in different environments, which are representative of the data expected from studies on Oxynitrox S 100.

Table 1: Typical Isotropic Hyperfine Coupling Constants (Aiso) for TEMPO in Various Environments

Solvent/MatrixAiso (Gauss)
Water17.1
Ethanol16.7
Benzene15.2
Polypropylene (PP)15.6
Polyvinyl Chloride (PVC)15.8

This table presents typical isotropic hyperfine coupling constants (Aiso) for the TEMPO radical in solvents of varying polarity and within polymer matrices. The Aiso value is sensitive to the polarity of the local environment of the nitroxide.

Table 2: Representative Anisotropic Hyperfine Coupling Constants for a TEMPO-like Radical in a Rigid Polymer Matrix

Hyperfine Tensor ComponentTypical Value (Gauss)
Axx6.0 - 8.0
Ayy6.0 - 8.0
Azz32.0 - 36.0

This table shows representative values for the principal components of the anisotropic hyperfine coupling tensor for a TEMPO-like nitroxyl radical immobilized in a solid polymer matrix at room temperature. The significant difference between Azz and the other two components is characteristic of the anisotropic environment.

The study of biradicals or triradicals within a polymeric structure can lead to more complex EPR spectra, such as quintets or septets, respectively, due to spin-spin interactions between the radical centers. chempap.org The concentration of the radical species can also be quantified from the integrated intensity of the EPR signal. mdpi.com These detailed EPR studies are fundamental to understanding the structure-property relationships of polymeric nitroxides like Oxynitrox S 100 and their performance as stabilizers.

Synthetic Methodologies for Oxynitrox S 100 and Its Derivatives

Strategies for Oligomerization and Macromolecular Construction

The creation of oligomers with pendant nitroxide groups involves two main strategies: the direct polymerization of monomers already containing the TEMPO unit and the post-polymerization modification of a pre-formed polymer backbone.

Controlled radical polymerization (CRP) methods are instrumental in synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgnih.gov Nitroxide-Mediated Polymerization (NMP) is a particularly relevant CRP technique for creating TEMPO-functionalized oligomers. ucsc.eduresearchgate.net

NMP utilizes a stable nitroxide radical, such as TEMPO, to reversibly terminate growing polymer chains. researchgate.netsigmaaldrich.com This process establishes a dynamic equilibrium between active (propagating) and dormant (nitroxide-capped) chains. The "persistent radical effect" is a key principle in NMP, where the accumulation of the persistent nitroxide radical favors the reversible termination step over irreversible termination reactions between two propagating chains. ucsc.edu This controlled mechanism allows for the synthesis of polymers with predictable chain lengths and low polydispersity. acs.orgsigmaaldrich.com

The polymerization is typically initiated by an alkoxyamine initiator, which upon thermal activation, cleaves to form a carbon-centered radical (the actual initiator) and a mediating nitroxide radical. researchgate.net A variety of monomers can be polymerized using NMP, including styrenics, acrylates, and acrylamides, allowing for a diverse range of polymer backbones. researchgate.net For instance, second-generation nitroxides have enabled the controlled polymerization of a broader scope of monomers beyond styrenes. researchgate.net

A general scheme for Nitroxide-Mediated Polymerization is presented below:

Table 1: General Steps in Nitroxide-Mediated Polymerization (NMP)

StepDescription
Initiation An alkoxyamine initiator thermally decomposes to generate a propagating radical (P•) and a mediating nitroxide radical (T•).
Propagation The propagating radical adds monomer units (M) to extend the polymer chain.
Reversible Termination The mediating nitroxide radical reversibly combines with the propagating chain end to form a dormant species (P-T).
Equilibrium A dynamic equilibrium is established between the active propagating chains and the dormant alkoxyamine-terminated chains.

This controlled process allows for the synthesis of oligomers with specific lengths, which is a key characteristic of Oxynitrox S 100.

An alternative and highly versatile strategy is the functionalization of a pre-existing polymer with TEMPO moieties. This approach, known as post-polymerization modification, allows for the incorporation of functional groups that might be incompatible with the initial polymerization conditions. utexas.edu

One prominent method is Nitroxide Radical Coupling (NRC) . In this technique, radical sites are generated along a polymer backbone, typically through hydrogen abstraction by a peroxide initiator. These macroradicals then react with a functionalized TEMPO derivative to form a stable covalent bond. researchgate.net This method is robust and tolerant of various functional groups. researchgate.net

Another approach involves the use of polymers with reactive pendant groups. For example, a polymer with active ester groups can be synthesized and subsequently reacted with an amino-functionalized TEMPO derivative to attach the nitroxide via an amide linkage. kit.edu Similarly, polymers with azide (B81097) functionalities can undergo "click chemistry" reactions with alkyne-functionalized TEMPO molecules to achieve efficient grafting. ubc.ca These methods provide a high degree of control over the level of functionalization.

Table 2: Comparison of Polymerization and Post-Polymerization Strategies

StrategyAdvantagesDisadvantages
Direct Polymerization (e.g., NMP) Good control over molecular weight and distribution. Uniform incorporation of functional monomers.Monomers with nitroxide groups can be challenging to synthesize and may affect polymerization kinetics.
Post-Polymerization Modification High versatility in functional groups. Allows use of readily available polymers. Can introduce functionalities incompatible with polymerization.Can sometimes lead to incomplete functionalization. Potential for side reactions on the polymer backbone.

Tailoring Oligomer Length and Architecture

The catalytic efficacy and physical properties, such as solubility and recoverability, of an oligomeric catalyst like Oxynitrox S 100 are directly related to its molecular weight and architecture.

The molecular weight of oligomers synthesized via NMP can be precisely controlled by adjusting the ratio of monomer to initiator concentration. mdpi.com A higher initiator concentration will result in shorter polymer chains, and consequently, a lower average molecular weight. The reaction time and temperature also play crucial roles; longer reaction times generally lead to higher monomer conversion and can influence the final molecular weight. researchgate.net

For instance, studies on the NMP of various monomers have demonstrated a linear increase in the number-average molecular weight (Mn) with monomer conversion, which is a hallmark of a controlled polymerization process. mdpi.com This linear relationship allows for the predictable synthesis of oligomers with a targeted molecular weight.

The choice of the nitroxide mediator itself is also critical. Different nitroxides exhibit different equilibrium constants for the reversible termination, which affects the polymerization rate and the control over the molecular weight distribution. For example, β-phosphonylated nitroxides like DEPN have shown to provide better control over the polymerization of certain functional monomers compared to TEMPO. capes.gov.br

The choice of synthetic methodology has a profound impact on the purity and heterogeneity of the resulting oligomers. Conventional free radical polymerization typically yields polymers with a broad molecular weight distribution (high polydispersity index, PDI), meaning the sample contains a wide range of chain lengths.

In contrast, controlled radical polymerization techniques like NMP are specifically designed to produce polymers with a narrow molecular weight distribution, often with PDI values below 1.5 and approaching 1.1 in some cases. nih.govdergipark.org.tr This low polydispersity indicates a high degree of uniformity in the oligomer chain lengths, leading to a more defined and "pure" oligomeric product. The ability of NMP to minimize irreversible termination reactions is key to achieving this level of control. researchgate.net

Similarly, post-polymerization modification can also influence the heterogeneity of the final product. The efficiency of the grafting reaction is crucial. Incomplete reactions can lead to a mixture of fully functionalized, partially functionalized, and unfunctionalized polymer chains, thereby increasing the heterogeneity of the material. However, highly efficient reactions like "click chemistry" can lead to near-quantitative functionalization, preserving the low polydispersity of the parent polymer. ubc.ca Chromatographic techniques are often employed to separate discrete oligomers and achieve high levels of purity. acs.org

Development of Functionally Diverse Oxynitrox Analogues

The development of functionally diverse analogues of nitroxide-containing oligomers is driven by the need to fine-tune their catalytic activity, solubility, and stability for specific applications. This is achieved by modifying both the polymer backbone and the nitroxide moiety itself.

The synthesis of various TEMPO derivatives with different functional groups allows for their incorporation into oligomeric structures. For example, chiral TEMPO derivatives have been used to synthesize chiral polymers for applications in asymmetric catalysis, such as the kinetic resolution of alcohols. dergipark.org.tr

Furthermore, the polymer backbone can be varied to alter the physical properties of the catalyst. For instance, incorporating hydrophilic co-monomers can enhance the solubility of the oligomeric catalyst in aqueous media. The synthesis of block copolymers, where one block provides solubility and the other carries the catalytic nitroxide sites, is a sophisticated approach to creating tailored catalytic systems. capes.gov.br The use of multifunctional initiators can also lead to more complex architectures like star polymers with a core-shell structure. researchgate.netacs.org

The development of spirocyclic nitroxides and other sterically hindered nitroxides represents another avenue for creating diverse analogues with potentially enhanced stability and catalytic performance. justia.com These structural modifications can influence the redox properties of the nitroxide and its effectiveness in catalytic cycles.

Table 3: Examples of Functionally Diverse Nitroxide-Containing Polymers

Polymer TypeFunctional Moiety/ArchitectureSynthetic ApproachPotential ApplicationReference
Chiral Polymer Chiral TEMPO derivativeRing-opening metathesis polymerizationAsymmetric oxidation dergipark.org.tr
Amphiphilic Block Copolymer Poly(DMAA-b-4VP)Nitroxide-Mediated PolymerizationCatalysis in different solvent systems capes.gov.br
Star Polymer POSS core with polystyrene armsNitroxide-Mediated PolymerizationNanostructured catalyst researchgate.netacs.org
Functionalized Polythiophene TEMPO-functionalized polythiophenePost-polymerization "click" chemistryRedox-active materials ubc.ca

Introduction of Auxiliary Functionalities

The performance of nitroxide radical catalysts like Oxynitrox S 100 can be significantly tailored by introducing auxiliary chemical groups. These functionalities can be incorporated either before polymerization (pre-functionalization) or after the main polymer backbone has been formed (post-polymerization modification).

Pre-Polymerization Functionalization: This approach involves the synthesis of a TEMPO-containing monomer that already bears the desired functional group. This monomer is then polymerized or oligomerized.

Functionalized Monomers: A common strategy is to attach TEMPO moieties to a polymerizable backbone, such as polynorbornene or polypyrrole, via various linker groups like ethers or esters. mdpi.com For instance, pyrrole (B145914) can be functionalized by N-alkylation, followed by the attachment of a TEMPO unit to the resulting linker. mdpi.com

Functionalized Initiators: In living polymerization techniques like Nitroxide-Mediated Polymerization (NMP), initiators containing specific functional groups can be used. This method allows for the precise placement of a functionality at the terminus of the polymer chain. ucsc.eduresearchgate.net Researchers have developed ketone-functionalized and carboxylic acid-functionalized nitroxides for this purpose. ucsc.edu

Multi-Armed Initiators: For creating complex architectures like star polymers, multi-armed unimolecular initiators, or "unimers," can be synthesized with functional groups, such as azobenzene, at their core. cdnsciencepub.com

Post-Polymerization Modification: This versatile method involves chemically modifying a pre-formed polymer to introduce the desired functionalities.

Nitroxide Radical Coupling (NRC): This technique generates radicals on a polymer backbone, often by using a peroxide initiator to abstract hydrogen atoms. These macroradicals are then "trapped" by functionalized nitroxide radicals, effectively grafting the functionality onto the polymer. researchgate.netbeilstein-journals.org This method is robust and tolerant of many functional groups. researchgate.net

Chain-End Modification: The terminal alkoxyamine group present on polymers synthesized via NMP is thermally labile and can be used for modification. For example, reacting the polymer with maleic anhydride (B1165640) can introduce new functional groups at the chain end after the nitroxide radical is eliminated. This "nitroxide exchange" can also be used to couple polymer chains together.

Orthogonal Chemistry: Alternating copolymers can be synthesized using NMP and then modified using multiple, non-interfering (orthogonal) chemical reactions. For example, a polymer with alternating hexafluoroisopropyl acrylate (B77674) and octenyl vinyl ether units can be first modified via a thiol-ene click reaction and then by amidation to create a dual-functionalized polymer. nih.gov

The table below summarizes various strategies for introducing auxiliary functionalities.

Table 1: Methodologies for the Introduction of Auxiliary Functionalities

Methodology Description Example Application Reference(s)
Pre-Polymerization Functionalization Synthesis of monomers already containing the desired functional group prior to polymerization. Polymerization of norbornene monomers functionalized with one or two TEMPO units via ester linkers. mdpi.commetu.edu.tr
Functionalized Initiators Use of an initiator molecule containing a specific functional group in controlled polymerization. NMP of styrene (B11656) using a ketone-functionalized nitroxide initiator to create a ketone-terminated polystyrene. ucsc.eduresearchgate.net
Post-Polymerization Modification (PPM) Chemical modification of a pre-existing polymer backbone. Grafting functionalized TEMPO derivatives onto a polymer via Nitroxide Radical Coupling (NRC). researchgate.netbeilstein-journals.org
Orthogonal Functionalization Stepwise modification of a copolymer using multiple, non-interfering chemical reactions. Thiol-ene click reaction followed by amidation on an alternating copolymer. nih.gov
Co-immobilization of Auxiliaries Placing helpful reagents, such as co-catalysts, in close proximity to the immobilized TEMPO unit. Co-immobilizing bromide ions or Cu(II) complexes alongside TEMPO on a solid support. mdpi.com

Immobilization Strategies and Heterogenization Methods

A key advantage of catalysts like Oxynitrox S 100 is their high molecular weight, which facilitates separation from the reaction products, an inherent form of heterogenization. To further enhance recyclability and stability, TEMPO and its derivatives can be immobilized on various solid supports, creating true heterogeneous catalysts. These strategies generally involve either covalent or non-covalent attachment to organic or inorganic materials. sci-hub.se

Immobilization on Inorganic Supports:

Silica (B1680970): Silica is a common support due to its high surface area and mechanical stability. TEMPO can be immobilized on silica surfaces using several techniques. The sol-gel method involves entrapping a modified TEMPO precursor within a silica matrix as it forms, which can protect the radical. tandfonline.comqualitas1998.net Another approach is to covalently graft TEMPO onto mesoporous silica particles, which is particularly suitable for use in continuous flow reactors. rsc.org

Activated Carbon: Activated carbon can serve as a robust support. TEMPO has been successfully immobilized on activated carbon surfaces through processes involving ozonation followed by reductive amination, creating a durable catalyst for aerobic alcohol oxidation. rsc.orgrsc.org

Immobilization on Organic Supports (Polymers):

Polystyrene Resins: Polystyrene is a versatile polymer support. The "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is an efficient method for grafting TEMPO onto polystyrene beads, such as Merrifield resin. noaa.govthieme-connect.com TEMPO can also be immobilized on polystyrene using an ionic liquid as a linker, which yields a catalyst with good stability in biphasic oxidation systems. gychbjb.com

Polymer Monoliths: For applications in continuous flow chemistry, 4-amino-TEMPO can be immobilized on a porous polymer monolith. These monoliths exhibit high permeability and allow for efficient catalysis with short residence times and easy recycling. mdpi.com

Polyacrylonitrile (B21495) Fibers (PANF): TEMPO can be immobilized onto polyacrylonitrile fibers via a Michael addition reaction, creating a fiber-supported catalyst that is easily recovered. acs.org

Other Heterogenization Methods:

Ionic Immobilization: This strategy relies on electrostatic interactions rather than covalent bonds. For example, an anionic TEMPO derivative, such as potassium 4-sulfonato-oxy-TEMPO, can be immobilized on solid anion exchange beads. mdpi.com

Noncovalent Immobilization: A modular approach involves using noncovalent interactions, such as hydrophobic and aromatic π-π stacking, to immobilize catalysts. Pyrene-containing polymers have been used to support Cu/TEMPO catalytic systems through these interactions, where strong aromatic stacking was found to be crucial for enhancing catalytic cooperation. acs.org

Plasma Polymerization: This solvent-free method uses a plasma to deposit an ultrathin, functional polymer film onto a substrate. By controlling the plasma power and pressure, the TEMPO monomer can be polymerized with high retention of the functional nitroxide group. aip.org

The following table provides an overview of common immobilization strategies.

Table 2: Immobilization and Heterogenization Strategies for Nitroxide Radical Catalysts

Strategy Support Material Description Reference(s)
Inherent Heterogenization N/A (Oligomeric Structure) The high molecular weight of the catalyst itself facilitates separation from lower molecular weight products.
Covalent Grafting (Click Chemistry) Polystyrene Resin Efficiently attaches TEMPO to a polymer support via copper-catalyzed azide-alkyne cycloaddition (CuAAC). noaa.govthieme-connect.com
Covalent Grafting (Reductive Amination) Activated Carbon Immobilizes TEMPO onto an ozone-activated carbon surface. rsc.orgrsc.org
Sol-Gel Entrapment Silica Traps TEMPO molecules within a growing silica matrix during its formation. tandfonline.comqualitas1998.net
Ionic Immobilization Anion Exchange Resin Binds an anionic TEMPO derivative (e.g., TEMPO-4-sulfate) to a cationic support via electrostatic forces. mdpi.com
Fiber Support Polyacrylonitrile Fiber Attaches TEMPO to a flexible fiber support via a Michael addition reaction. acs.org
Polymer Monolith Poly(styrene-co-divinylbenzene) Immobilizes TEMPO within a rigid, porous polymer structure suitable for continuous flow reactors. mdpi.com
Plasma Polymerization Various Substrates Deposits a thin, functionalized polymer film from a TEMPO monomer using plasma. aip.org

Mechanistic Investigations of Oxynitrox S 100 Catalysis

Nitroxyl (B88944) Radical-Mediated Oxidation Pathways

The core of Oxynitrox S 100's catalytic action lies in the reversible oxidation and reduction of its TEMPO-based nitroxyl radicals. This process facilitates the transfer of oxidizing equivalents from a primary oxidant to the substrate, typically an alcohol.

The catalytic cycle is initiated by the oxidation of the nitroxyl radical (N-O•) to the corresponding N-oxoammonium ion (N=O⁺). helsinki.fi This one-electron oxidation transforms the stable radical into a highly electrophilic and potent oxidizing agent, which is the active species responsible for substrate oxidation. helsinki.firesearchgate.net

The oxoammonium cation readily reacts with alcohols. The mechanism is believed to involve the formation of an intermediate complex, which then breaks down via hydride abstraction from the alcohol's α-carbon, yielding the corresponding carbonyl compound (an aldehyde or ketone), a proton, and the reduced hydroxylamine (B1172632) form of the catalyst (N-OH). helsinki.fid-nb.info The high reactivity of the oxoammonium intermediate allows for efficient oxidation under mild conditions. d-nb.info

Catalyst Activation: The nitroxyl radical (TEMPO) is oxidized by a primary (stoichiometric) oxidant to the active oxoammonium cation (TEMPO⁺). mdpi.com

Substrate Oxidation: The TEMPO⁺ ion oxidizes the alcohol substrate to a carbonyl compound, and in the process is reduced to the hydroxylamine (TEMPOH). helsinki.finih.gov

Catalyst Regeneration: The hydroxylamine is re-oxidized back to the nitroxyl radical by the primary oxidant, closing the catalytic loop. nih.govnih.gov

In some systems, particularly those involving copper co-catalysts, the mechanism can be more complex. For instance, a proposed mechanism for a (bpy)Cu(I)/TEMPO system involves a cooperative process where a Cu(II)-alkoxide intermediate is oxidized by the TEMPO radical, rather than by a pre-formed oxoammonium ion. helsinki.finih.gov The electron transfer can also involve comproportionation between the oxoammonium ion (TEMPO⁺) and the hydroxylamine (TEMPOH) to regenerate two equivalents of the TEMPO radical. nih.govresearchgate.net

Role of Co-oxidants and Reaction Media in Catalytic Performance

Oxynitrox S 100 is often employed in biphasic reaction systems, such as dichloromethane-water, to facilitate product separation and catalyst recovery. google.com In these systems, the choice of co-oxidant is critical. Sodium hypochlorite (B82951) (NaOCl) is a commonly used and inexpensive primary oxidant. google.com

Catalyst SystemCo-oxidant/AdditiveSubstrateReaction TimeYield (%)Key Finding
MeO-TEMPOKBr/NaHCO₃3,3-Dimethyl-1-butanol90 min88.0Standard bromine-based system. google.com
MeO-TEMPONa₂B₄O₇3,3-Dimethyl-1-butanol90 min96.0Synergistic, bromine-free system shows higher yield. google.com
TEMPONaBr/NaOClCellulose--Synergistic system improves optical and strength properties of pulp. researchgate.net
TEMPO-embedded membraneOxidant + Co-catalystVarious Alcohols->97Synergistic effects lead to high conversion efficiency. researchgate.net

The kinetics of the oxidation reaction are strongly influenced by the rate of catalyst regeneration. Studies on TEMPO-mediated oxidations show that the reaction can often be described by pseudo-first-order kinetics with respect to the alcohol substrate. ncsu.edu The rate constant is directly proportional to the concentration of the TEMPO catalyst. researchgate.netncsu.edu

The regeneration of the active catalyst from its reduced hydroxylamine form is a critical rate-influencing step. The efficiency of this step depends on the primary oxidant and reaction conditions like pH. mdpi.comresearchgate.net For example, in a study using chlorine dioxide (ClO₂) as the oxidant, the TEMPO radical was regenerated from its oxidized state (TEMPO⁺) within minutes, with recovery reaching 60-80% in 5 minutes, demonstrating a rapid regeneration cycle. mdpi.com However, catalyst deactivation can occur over repeated cycles. In one study of an immobilized TEMPO catalyst, the reaction half-life increased from 10 to 65 minutes over six cycles, indicating a gradual loss of activity. mdpi.com

Effect of TEMPO Catalyst Concentration on Reaction Rate Constant for Cotton Fiber Oxidation ncsu.edu
TEMPO Concentration (mmol/g pulp)Reaction Rate Constant, k (x 10⁻³ min⁻¹)
0.0082.7
0.0163.4
0.0243.7
0.0324.3

Substrate-Catalyst Interactions and Selectivity Control

The catalyst system shows excellent chemoselectivity. For instance, primary alcohols can be oxidized in the presence of secondary alcohols, and alcohols can be oxidized without affecting other sensitive functional groups like alkenes, alkynes, or heterocycles. acs.org In competitive oxidations, more activated alcohols like benzylic alcohols are oxidized preferentially over unactivated aliphatic alcohols. acs.org The oligomeric structure of Oxynitrox S 100 may also play a role in substrate interaction and selectivity, particularly with larger molecules like polyols and carbohydrates. pcimag.com The choice of catalyst variant (e.g., TEMPO vs. acetamido-TEMPO) can also influence reactivity, with modified structures sometimes providing superior catalytic activity. rsc.org

Substrate Scope and Selectivity in TEMPO-Mediated Alcohol Oxidation
SubstrateCatalyst SystemProductYield (%)Selectivity Notes
Benzyl alcoholHypervalent iodine/TEMPOBenzaldehyde95No over-oxidation to carboxylic acid observed. beilstein-journals.org
1-Octanol(bpy)Cu(I)/TEMPO/NMI1-Octanal94Highly selective for primary aliphatic alcohol. acs.org
Cinnamyl alcohol(bpy)Cu(I)/TEMPO/NMICinnamaldehyde98Alkene moiety remains intact. acs.org
2-FurylmethanolAcetamido-TEMPO/Electrochemical2-Furaldehyde89Heteroaromatic primary alcohol oxidized selectively. rsc.org
1-PhenylethanolAcetamido-TEMPO/ElectrochemicalAcetophenone97Secondary benzylic alcohol oxidized to ketone. rsc.org
4-Nitrobenzyl alcoholHypervalent iodine/TEMPO4-Nitrobenzaldehyde93Electron-withdrawing groups are tolerated. beilstein-journals.org
CyclohexanolHypervalent iodine/TEMPOCyclohexanone85Secondary aliphatic alcohol oxidized effectively. beilstein-journals.org

Regioselectivity and Chemoselectivity in Alcohol Oxidation

The catalytic prowess of Oxynitrox S 100, a nitroxyl radical-based catalyst developed by Arkema, is particularly evident in its high degree of regioselectivity and chemoselectivity during alcohol oxidation reactions. pcimag.com This catalyst has demonstrated a significant preference for the oxidation of primary alcohols to aldehydes, a crucial transformation in organic synthesis. pcimag.com Notably, this conversion occurs without significant over-oxidation to carboxylic acids, a common side effect with many oxidizing agents. orgsyn.org

A key feature of Oxynitrox S 100-catalyzed oxidations is the remarkable chemoselectivity observed in molecules containing multiple oxidizable functional groups. The catalyst can selectively oxidize primary alcohols in the presence of secondary alcohols. orgsyn.orgias.ac.in This selectivity is of paramount importance in the synthesis of complex molecules where precise control over reactive sites is necessary. For instance, in the total synthesis of guanacastepene A, a primary allyl alcohol was selectively oxidized over a secondary alcohol in a critical step. orgsyn.org Similarly, during the synthesis of leucascandrolide A, a primary alcohol was selectively oxidized to a lactol, which was then further oxidized to a δ-lactone with high yield. orgsyn.org

The reaction conditions for these oxidations are typically mild, often conducted in a biphasic water/solvent mixture at temperatures around 0°C, and can afford high yields of the desired aldehyde. qualitas1998.net The catalyst system often employs sodium hypochlorite as the oxidant and may include a co-oxidant like sodium bromide, which generates the more reactive sodium hypobromite (B1234621) in situ. pcimag.com The degree of oxidation can be controlled by the stoichiometry of the oxidant used. pcimag.com

The selective nature of this catalytic system extends to other functional groups as well. For example, thioglycosides have been oxidized to their corresponding acids in the presence of a catalytic amount of a TEMPO-based system, a class of catalysts to which Oxynitrox S 100 is related, without loss of enantiomeric purity. orgsyn.org

The following table summarizes the selective oxidation of various alcohols using nitroxyl-based catalyst systems, highlighting the preferential conversion of primary alcohols.

Starting Material (Alcohol)Catalyst SystemProductKey Observation
Primary AlcoholOxynitrox S 100 / NaOClAldehydeHigh selectivity, no over-oxidation to carboxylic acid. pcimag.comorgsyn.org
Primary and Secondary DiolIBD / TEMPOLactoneSelective oxidation of the primary alcohol followed by lactonization. orgsyn.org
Primary Allyl AlcoholIBD / TEMPOAldehydeSelective oxidation in the presence of a secondary alcohol. orgsyn.org
PolyolOxynitrox S 100Aldehyde/KetoneHigh activity and selectivity. pcimag.com
CarbohydrateOxynitrox S 100Oxidized CarbohydrateHigh activity and selectivity. pcimag.com

Substrate Scope and Limitations for Diverse Organic Transformations

Oxynitrox S 100 exhibits a broad substrate scope, making it a versatile catalyst for a variety of organic transformations beyond simple alcohol oxidation. pcimag.com Its applications extend to the oxidation of a range of functional groups, demonstrating its utility in fine chemical synthesis. pcimag.comqualitas1998.net

The catalyst is effective for the conversion of various alcohols, including primary and secondary alcohols, to their corresponding aldehydes and ketones. pcimag.comqualitas1998.net Furthermore, its utility has been demonstrated in the oxidation of diols to lactones and benzylic ethers to esters. pcimag.com The oxidation of sulfides to sulfoxides is another transformation achievable with this type of catalyst. pcimag.com

The oligomeric nature of Oxynitrox S 100, with a molecular weight ranging from 2000 to 3000 g/mol , facilitates its recovery from the reaction mixture, often by simple distillation of the products. qualitas1998.net This characteristic, combined with its metal-free composition, positions it as a "green" catalyst, avoiding the issues of heavy metal waste associated with many traditional oxidation reagents. pcimag.comqualitas1998.net

Despite its broad applicability, there are limitations to consider. The efficiency of the oxidation can be influenced by steric hindrance around the alcohol group. While effective for a wide range of substrates, highly sterically hindered alcohols may exhibit slower reaction rates. organic-chemistry.org The reaction conditions, such as solvent and the presence of a base, are also crucial for optimal performance and need to be optimized for each specific substrate. ias.ac.in For instance, in some cases, the absence of a base can significantly diminish or completely halt the reaction. ias.ac.in

The following table provides an overview of the substrate scope of Oxynitrox S 100 and related nitroxyl radical catalysts in various organic transformations.

Substrate ClassTransformationProductCatalyst System
Primary AlcoholsOxidationAldehydesOxynitrox S 100 / NaOCl pcimag.com
Secondary AlcoholsOxidationKetonesOxynitrox S 100 / NaOCl pcimag.com
DiolsOxidationLactonesTEMPO / NaOCl pcimag.com
SulfidesOxidationSulfoxidesTEMPO / NaOCl pcimag.com
Benzylic EthersOxidationEstersTEMPO / NaOCl pcimag.com
CarbohydratesOxidationOxidized CarbohydratesOxynitrox S 100 pcimag.com

It is important to note that while Oxynitrox S 100 is a powerful and selective catalyst, its performance can be compared to other nitroxyl-based catalysts like TEMPO and its derivatives (e.g., ABNO, AZADO). sigmaaldrich.comnih.gov The choice of catalyst can sometimes be dictated by specific substrate characteristics and desired reaction outcomes, with factors like redox potential and steric profile playing a role in catalytic activity. nih.gov

Applications of Oxynitrox S 100 in Advanced Organic Synthesis

Utilization in Polysaccharide Modification and Oxidation

Chemoenzymatic Approaches with Oxynitrox S 100

There is no publicly available research detailing the chemoenzymatic approaches that utilize "Oxynitrox S 100" for polysaccharide modification.

Oxidation of Carbohydrate Derivatives

Specific examples and detailed research findings on the oxidation of carbohydrate derivatives using "Oxynitrox S 100" are not found in the searched scientific literature.

A table of compound names mentioned in the article cannot be generated as no such compounds were discussed in the context of the requested applications.

Performance and Optimization Studies of Oxynitrox S 100 Catalysis

Efficiency and Turnover Numbers in Diverse Reaction Systems

Reaction Rate Enhancement and Catalytic Acceleration

Specific data on the reaction rate enhancement and catalytic acceleration for Oxynitrox S 100 is not available in the public domain. To evaluate these parameters, researchers would typically compare the rate of a specific chemical reaction with and without the presence of Oxynitrox S 100. The "turnover number" (TON), which quantifies the number of substrate molecules converted per molecule of catalyst before it becomes inactivated, and the "turnover frequency" (TOF), which is the turnover per unit of time, are key metrics for catalytic efficiency. Without experimental data, it is not possible to provide these values for Oxynitrox S 100.

Influence of Temperature and Pressure on Reaction Kinetics

The influence of temperature and pressure on the reaction kinetics of any catalytic system is a critical aspect of optimization. Generally, for a catalyzed reaction, an increase in temperature will increase the reaction rate up to a certain point, beyond which the catalyst may start to degrade. Similarly, pressure can influence the reaction rate, particularly in gas-phase reactions, by affecting the concentration of reactants. However, no specific studies detailing the effects of temperature and pressure on reactions catalyzed by Oxynitrox S 100 have been found.

Reusability and Long-Term Stability of the Catalyst

Strategies for Catalyst Recovery and Recycling

The reusability of a catalyst is a key factor in its economic viability for industrial applications. Common strategies for catalyst recovery include filtration (for heterogeneous catalysts), precipitation, or extraction. As Oxynitrox S 100 is supplied as a solid, it is plausible that it could be used as a heterogeneous catalyst, which would simplify its recovery by filtration. However, without specific examples of its application, the most effective recovery and recycling strategies remain theoretical.

Mechanisms of Catalyst Deactivation and Degradation

Catalyst deactivation can occur through various mechanisms, such as poisoning, coking (the deposition of carbonaceous materials), sintering (the agglomeration of catalyst particles), and leaching (the dissolution of the active catalytic species into the reaction medium). The specific mechanisms by which Oxynitrox S 100 might deactivate would depend on the reaction conditions and the reactants involved. Given its nature as a free radical, it might be susceptible to reactions that quench the radical, leading to a loss of catalytic activity. No studies on the deactivation mechanisms of Oxynitrox S 100 are publicly available.

Scale-Up Considerations for Industrial Processes

Scaling up a catalytic process from the laboratory to an industrial scale involves addressing several challenges. These include heat and mass transfer limitations, reactor design, catalyst handling and lifetime, and process economics. For Oxynitrox S 100, considerations would include its thermal stability under industrial operating conditions, its mechanical strength (if used in a packed-bed reactor), and its long-term stability to minimize the frequency of replacement. Without data on its performance in specific reactions, any discussion of scale-up remains speculative.

Based on a comprehensive search, there is currently no publicly available scientific or technical literature containing specific research findings, performance data, or economic analyses for a chemical compound designated as "Oxynitrox S 100." As a result, the generation of a detailed article on the performance and optimization studies of Oxynitrox S 100 catalysis, including reactor design and economic feasibility, cannot be completed at this time.

The requested topics require specific data from research and process engineering studies, which are not present in the available sources for a compound with this name. Information regarding reactor design for continuous flow processes and cost-benefit analyses for process optimization is contingent on experimental and simulation data that is not found in the public domain for "Oxynitrox S 100."

Further research or access to proprietary databases would be necessary to provide the specific details requested in the article outline. Without such information, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Environmental and Sustainability Dimensions of Oxynitrox S 100

Green Chemistry Principles in Catalyst Design and Application

Oxynitrox S 100 embodies several core principles of green chemistry, aiming to reduce the environmental impact of chemical transformations. pcimag.com Its development was driven by the need to move away from less environmentally friendly traditional oxidation methods. pcimag.com

A defining feature of Oxynitrox S 100 is its metal-free composition. pcimag.comcosmeticsdesign.com This is a critical advantage from a green chemistry perspective, as it eliminates the environmental and health hazards associated with heavy metal catalysts. pcimag.comcase.edursc.org Traditional oxidation reactions frequently rely on catalysts or stoichiometric reagents containing metals like chromium, ruthenium, molybdenum, manganese, copper, and silver. pcimag.comnih.gov These metals can be toxic, costly, and lead to persistent environmental contamination through waste streams. pcimag.combeyondbenign.org

By providing an effective metal-free alternative, Oxynitrox S 100 significantly reduces the environmental footprint of oxidation processes. pcimag.comcosmeticsdesign.com It belongs to the family of nitroxyl (B88944) radicals and possesses an oligomeric structure containing multiple TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy radical) moieties. pcimag.com This design allows it to efficiently catalyze oxidation reactions without the need for a metal component, thereby preventing the generation of metallic waste. pcimag.com

The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product, is also central to its sustainable application. omnicalculator.comcognitoedu.org Reactions with high atom economy generate minimal byproducts, thus reducing waste. jocpr.comrsc.org Oxynitrox S 100 demonstrates high selectivity in the oxidation of various alcohols to aldehydes or carboxylic acids. pcimag.com The degree of oxidation can be precisely controlled by adjusting the amount of the primary oxidant, such as sodium hypochlorite (B82951). pcimag.com This high selectivity ensures that the reactants are efficiently converted into the intended product, maximizing atom economy and minimizing the formation of unwanted side products. pcimag.comcognitoedu.org

Life Cycle Assessment of Oxynitrox S 100 Production and Use

A formal Life Cycle Assessment (LCA) for the production and use of Oxynitrox S 100 is not publicly available in the reviewed literature. An LCA is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through production, use, and disposal or recycling. tradebe.commdpi.com

A future LCA of Oxynitrox S 100 would systematically quantify its environmental performance. The assessment would involve several key stages:

Goal and Scope Definition: This would define the purpose of the study, the system boundaries (from cradle to grave or cradle to gate), and the functional unit (e.g., the environmental impact per kilogram of aldehyde produced).

Life Cycle Inventory (LCI): This stage would involve compiling data on all inputs (raw materials, energy, water) and outputs (products, emissions, waste) for each phase of the catalyst's life cycle. mdpi.com This would include the synthesis of the catalyst itself, its application in an oxidation reaction (including the primary oxidant and solvents used), and its end-of-life, considering its recyclability. pcimag.comdiva-portal.org

Life Cycle Impact Assessment (LCIA): The inventory data would be translated into potential environmental impacts. tradebe.com Categories would likely include global warming potential, resource depletion, human toxicity, and ecotoxicity. polotecnologico.com

Based on available information, a comparative LCA would likely highlight the environmental benefits of Oxynitrox S 100's metal-free nature and recyclability when benchmarked against traditional heavy-metal catalysts. pcimag.com

Comparative Analysis with Traditional Oxidation Methods

Oxynitrox S 100 offers significant advantages in terms of safety and efficiency when compared to many conventional oxidation reagents and methods. pcimag.com

A major contribution of Oxynitrox S 100 to green chemistry is its ability to replace hazardous reagents commonly used in stoichiometric oxidation reactions. pcimag.com Many of these traditional reagents are based on heavy metals, such as chromium(VI), which are known for their toxicity and carcinogenicity. pcimag.combeyondbenign.org The use of Oxynitrox S 100 avoids the handling and disposal issues associated with these hazardous materials. pcimag.comvumc.org

Table 1: Comparison of Oxynitrox S 100 with Traditional Stoichiometric Oxidizing Agents This table is generated based on data from the text.

Oxidizing System Reagent Composition Key Disadvantages of Traditional Reagents
Oxynitrox S 100 System Oxynitrox S 100 (catalyst), Sodium hypochlorite (oxidant) Metal-free, recyclable catalyst, mild reaction conditions. pcimag.com
Collins or Sarret Reagent Complex of chromium (VI) oxide and pyridine High toxicity and carcinogenicity of chromium(VI) compounds, generation of significant metal waste. pcimag.combeyondbenign.org
Corey Reagent Pyridinium chlorochromate (PCC) Chromium(VI)-based, known carcinogen, generates hazardous waste. pcimag.combeyondbenign.org
Swern Oxidation Oxalyl chloride/DMSO Requires very low temperatures, produces foul-smelling dimethyl sulfide (B99878) byproduct. pcimag.com
Corey-Kim Oxidation Dimethylsulfide/N-chlorosuccinimide Involves odorous and volatile byproducts. pcimag.com

Catalysts, by their nature, enhance the efficiency of chemical reactions by lowering the required activation energy, which often translates to significant energy savings. topsoe.comwindows.net The processes involving Oxynitrox S 100 are characterized by their mild operating conditions, which contributes to their energy efficiency. pcimag.com

Reactions catalyzed by Oxynitrox S 100 can typically be performed at temperatures ranging from 0 °C to room temperature. pcimag.com This contrasts with many other catalytic processes that may require elevated temperatures and pressures, thus consuming more energy. mdpi.com The ability to conduct highly selective oxidations under such mild conditions not only reduces energy consumption and associated greenhouse gas emissions but also enhances the safety of the process. pcimag.comclariant.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Techniques for Structural Confirmation and Purity Assessment

A combination of spectroscopic methods is employed to elucidate the complex structure of Oxynitrox S 100 and to ensure its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of polymers and oligomers, including those produced via nitroxide-mediated polymerization. nih.govcsiropedia.csiro.au For a complex oligomer like Oxynitrox S 100, both ¹H and ¹³C NMR would be utilized to gain insight into its microstructure. researchgate.netmeasurlabs.com

¹³C NMR spectroscopy offers a more detailed view of the carbon skeleton of the oligomer. researchgate.net It is particularly useful for determining the tacticity of the polymer chain and for identifying different monomer units in copolymers. techniques-ingenieur.fr In the context of Oxynitrox S 100, ¹³C NMR would be instrumental in confirming the structure of the repeating units and the nature of the end-capping groups.

Table 1: Representative ¹H NMR Spectral Data for a Polymeric Nitroxide Radical

Chemical Shift (ppm)MultiplicityAssignment
0.8 - 1.5BroadAliphatic protons in the polymer backbone
3.4 - 4.2BroadProtons adjacent to the nitroxide moiety
7.0 - 7.5BroadAromatic protons (if present in the backbone)

Mass spectrometry is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. bruker.comyoutube.com For oligomers like Oxynitrox S 100, techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly well-suited. nih.govyoutube.com

MALDI-TOF MS can provide detailed information about the mass of individual oligomer chains, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). researchgate.net This information is critical for quality control and for understanding the relationship between the oligomer's structure and its catalytic activity. The resulting mass spectrum would show a distribution of peaks, each corresponding to a different chain length, from which the molecular weight distribution can be derived. uvic.ca

Table 2: Illustrative Molecular Weight Data for Oxynitrox S 100 Obtained from Mass Spectrometry

ParameterValue
Number-Average Molecular Weight (Mn)2200 g/mol
Weight-Average Molecular Weight (Mw)2350 g/mol
Polydispersity Index (PDI)1.07

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.netresearchgate.netmdpi.com These techniques are complementary and are used to confirm the chemical structure of Oxynitrox S 100. edinst.comthermofisher.com

Table 3: Key Vibrational Bands for the Characterization of a Nitroxide-Containing Polymer

Wavenumber (cm⁻¹)TechniqueAssignment
~1350IRN-O Symmetric Stretch
~1550IRN-O Asymmetric Stretch
2850-3000IR/RamanC-H Stretching
1450-1480IR/RamanC-H Bending

In Situ and Operando Spectroscopic Studies of Catalytic Processes

To understand the role of Oxynitrox S 100 as a catalyst, it is essential to study its behavior under actual reaction conditions. In situ and operando spectroscopy are powerful methodologies for this purpose, allowing for the real-time monitoring of the catalyst and the reaction it facilitates. researchgate.netmdpi.comethz.chnih.govchimia.ch

In situ spectroscopic techniques can be used to follow the progress of a catalytic reaction in real-time. acs.orgacs.orgwiley.com For the oxidation of alcohols catalyzed by Oxynitrox S 100, in situ IR or Raman spectroscopy could be employed to monitor the disappearance of the alcohol reactant and the appearance of the aldehyde or ketone product. youtube.com

By tracking the changes in the vibrational spectra over time, kinetic information about the reaction can be obtained. wiley.com Furthermore, it may be possible to detect the formation of transient reaction intermediates, providing valuable insights into the reaction mechanism. aspbs.com

Operando spectroscopy combines in situ characterization of the catalyst with simultaneous measurement of its catalytic activity. mdpi.comethz.chnih.govresearchgate.net This approach is crucial for identifying the true active species in a catalytic cycle. rsc.org

In the case of Oxynitrox S 100, Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly powerful technique, as it directly probes the paramagnetic nitroxide radical. springernature.comresearchgate.netdntb.gov.ua In situ EPR studies could be used to monitor changes in the concentration and environment of the nitroxide radicals during the catalytic oxidation of an alcohol. acs.org This would help to elucidate whether the nitroxide radical itself, or a species derived from it, is the active oxidant in the catalytic cycle. The coupling of in situ EPR with other techniques, such as IR or UV-Vis spectroscopy, could provide a more complete picture of the active catalyst and the reaction mechanism. researchgate.netethz.ch

Chromatographic Separations and Purity Validation

The comprehensive characterization of polymeric compounds such as Oxynitrox S 100 necessitates the use of advanced chromatographic techniques to ensure purity, determine molecular weight distribution, and identify any potential impurities or degradation products. High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are principal methods employed for the analysis of such polymeric catalysts. These techniques provide detailed insights into the molecular characteristics that are critical for the compound's function and stability.

Methodologies for the chromatographic analysis of nitroxide-containing polymers are often developed to address the unique challenges posed by their macromolecular nature. polymersolutions.com The choice of solvent is a critical first step, as it must fully dissolve the polymer without causing degradation. polymersolutions.com Furthermore, the distribution of polymer chain lengths can result in broad peaks, making quantification and resolution of individual components challenging. polymersolutions.com Therefore, significant method development is often required to achieve the narrow, well-defined peaks necessary for accurate analysis. polymersolutions.com

For compounds analogous to Oxynitrox S 100, such as TEMPO-functionalized polymers, a combination of chromatographic methods is often employed to gain a complete picture of the material's composition. Size-exclusion chromatography is particularly well-suited for determining the molecular weight distribution of polymers, as it separates molecules based on their hydrodynamic volume in solution. paint.orgpaint.org This is crucial for quality control, as the catalytic activity and physical properties of a polymeric catalyst can be highly dependent on its molecular weight.

In addition to SEC, gradient elution HPLC is a powerful technique for separating polymers based on their chemical composition or the presence of functional end-groups. researchgate.net This can be particularly useful for identifying and quantifying any unreacted monomers, residual catalysts, or other impurities that may be present in the final product. The validation of these chromatographic methods is essential to ensure they are reliable and reproducible for their intended purpose. demarcheiso17025.combiopharminternational.com

Detailed Research Findings

Research into the analytical characterization of polymeric catalysts often focuses on developing robust and sensitive chromatographic methods. For instance, studies on similar polymeric antioxidants have demonstrated the utility of pressurized liquid extraction followed by HPLC for their determination in complex matrices. daneshyari.com Such methods are designed to efficiently separate the additives from the polymer matrix, which is often the most challenging aspect of the analysis. semanticscholar.org

The following data tables represent typical results that would be obtained from the chromatographic analysis of a polymeric catalyst like Oxynitrox S 100, based on established methodologies for similar compounds.

Table 1: Illustrative HPLC Purity Analysis of a Representative Batch

This interactive table displays the results of a hypothetical HPLC analysis for a batch of a polymeric nitroxide catalyst, highlighting the retention times and peak areas for the main component and identified impurities.

ComponentRetention Time (min)Peak Area (%)
Polymeric Nitroxide Catalyst12.599.2
Unreacted Monomer4.20.5
Initiator Residue6.80.2
Unknown Impurity9.10.1

Table 2: Representative Size-Exclusion Chromatography Data for Molecular Weight Determination

This interactive table provides an example of molecular weight data obtained from SEC analysis, a critical parameter for defining the properties of a polymeric compound.

ParameterValue
Number-Average Molecular Weight (Mn)15,000 g/mol
Weight-Average Molecular Weight (Mw)25,000 g/mol
Polydispersity Index (PDI)1.67

The validation of such analytical methods would typically involve assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure the data is reliable for quality control and regulatory purposes. oup.com

Computational and Theoretical Chemistry Investigations of Oxynitrox S 100

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nist.govresearchgate.net These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, which dictates the molecule's stability, reactivity, and spectroscopic properties. usc.edunih.gov

Density Functional Theory (DFT) Studies of Radical Stability

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comnih.gov For a hypothetical radical version of "Oxynitrox S 100," DFT would be employed to assess its stability. Key parameters such as spin density distribution and bond dissociation energies (BDEs) would be calculated. nih.govanu.edu.au The stability of a radical is crucial in understanding its potential role in various chemical processes, including polymerization and antioxidant activity. mdpi.com

Radical stabilization is often evaluated by comparing the energy of the radical to a suitable reference molecule. nih.gov Different DFT functionals and basis sets would be benchmarked to ensure the accuracy of the calculations. anu.edu.au

Table 1: Hypothetical DFT Parameters for Radical Stability Analysis This table is for illustrative purposes only and does not represent real data for "Oxynitrox S 100."

ParameterCalculated ValueInterpretation
Spin Density on Key Atom0.85Indicates the primary location of the unpaired electron.
Bond Dissociation Energy (X-H)85 kcal/molEnergy required to homolytically break the X-H bond to form the radical.
Radical Stabilization Energy-5 kcal/molThe stabilization energy of the radical compared to a reference.

Exploration of Reaction Pathways and Transition States

To understand how "Oxynitrox S 100" might react, computational chemists would explore potential reaction pathways. youtube.comyoutube.com This involves identifying the reactants, products, and any intermediate structures. The most critical part of this exploration is locating the transition state—the highest energy point along the reaction coordinate. youtube.com The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

Methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) would be used to locate transition states. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency.

Molecular Dynamics Simulations of Oligomer Conformation and Solvation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a potential oligomer of "Oxynitrox S 100," MD simulations would provide insights into its conformational dynamics—how it folds and changes shape. cardiff.ac.uk These simulations would also reveal how the oligomer interacts with a solvent, a process known as solvation.

The simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system. The oligomer would then be placed in a simulated box of solvent molecules (e.g., water), and Newton's equations of motion would be solved iteratively to trace the trajectory of each atom. Analysis of these trajectories can reveal stable conformations, folding pathways, and the arrangement of solvent molecules around the oligomer.

Mechanistic Insights from Computational Modeling

Computational modeling integrates data from various theoretical methods to build a comprehensive understanding of a chemical process. rsc.org This approach can provide deep mechanistic insights that are often difficult to obtain through experimentation alone.

Prediction of Catalytic Efficiency and Selectivity

If "Oxynitrox S 100" were to act as a catalyst, computational models could be used to predict its efficiency and selectivity. wisc.edu By calculating the energy profiles of different reaction pathways, researchers can determine the most favorable route, which corresponds to the highest catalytic efficiency. rsc.org Selectivity, the preference for forming a specific product, can also be assessed by comparing the activation energies for competing reaction pathways.

Table 2: Hypothetical Catalytic Performance Metrics This table is for illustrative purposes only and does not represent real data for "Oxynitrox S 100."

MetricPredicted ValueSignificance
Turnover Frequency (TOF)10 s⁻¹A measure of the catalyst's activity.
Enantiomeric Excess (ee)95%Indicates high selectivity for producing one enantiomer over the other.
Regioselectivity9:1Shows a strong preference for reaction at a specific site.

Understanding Ligand and Substrate Binding Interactions

The interaction between a molecule (ligand or substrate) and a receptor or active site is crucial in many biological and chemical systems. nih.govyoutube.com Computational methods such as molecular docking and MD simulations can be used to model these binding interactions. nih.govresearchgate.net

These models can identify the specific binding site, the key amino acids or functional groups involved in the interaction, and the strength of the binding (binding affinity). springernature.com Understanding these interactions is fundamental for drug design and catalyst development. researchgate.net

Lack of Publicly Available Research Hinders Computational Analysis of Oxynitrox S 100

Detailed computational and theoretical chemistry investigations into the chemical compound Oxynitrox S 100, particularly concerning the design and prediction of novel analogues, are not extensively available in the public domain. Current information primarily centers on its application as an oxidation catalyst in the fragrance industry.

Oxynitrox S 100, a product launched by specialty chemicals group Arkema, is identified as an oxidation catalyst specifically developed for fragrance formulations. cosmeticsdesign.com Its primary function is to provide a controlled modification of the structures of aldehydes, which helps in regulating the oxidation process. cosmeticsdesign.com This control is crucial for maintaining the quality of the fragrance's scent and preventing undesirable changes in the liquid's color and clarity. cosmeticsdesign.com

The chemical structure of Oxynitrox S 100 is described as a nitroxide-type polymer, a characteristic that contributes to its recyclability and ease of separation from other reactive ingredients. cosmeticsdesign.com It is noted to be effective in the selective oxidation of primary alcohols to aldehydes and can function as a catalyst in the presence of various metals, including silver, ruthenium, molybdenum, and cerium, despite containing no metallic elements itself. cosmeticsdesign.com Tests have confirmed its efficacy with a range of alcohols commonly used in fragrance formulation, such as octanols, 1-phenyl ethanol, and benzylic alcohol. cosmeticsdesign.com

Table 1: Chemical and Computational Properties of Oxynitrox S 100

PropertyValue
CAS Number91993-31-6
Molecular Formula(C₃₅H₆₄N₈O₂)n
Topological Polar Surface Area (TPSA)139.12
LogP8.08892
Hydrogen Bond Acceptors11
Hydrogen Bond Donors4
Rotatable Bonds13
Note: Computational properties are based on the monomer unit. chemscene.com

Without dedicated research on the computational chemistry of Oxynitrox S 100 and its derivatives, a detailed discussion on the design and prediction of its novel analogues remains speculative. Such an endeavor would typically involve techniques like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and density functional theory (DFT) calculations to explore how modifications to the molecular structure would influence its catalytic activity and other properties. However, the foundational experimental and computational data required for such an analysis are not presently available in the reviewed sources.

Q & A

Q. How should researchers design controlled experiments to investigate the physicochemical properties of Oxynitrox S 100?

Methodological Answer:

  • Define independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., solubility, stability).
  • Use a factorial design to test interactions between variables.
  • Include negative controls (e.g., inert solvents) and positive controls (e.g., structurally similar compounds with known properties).
  • Validate measurements using standardized techniques (e.g., UV-Vis spectroscopy for stability assays) .

Q. What strategies are critical for conducting a rigorous literature review on Oxynitrox S 100?

Methodological Answer:

  • Prioritize primary sources (peer-reviewed journals) over secondary summaries.
  • Use databases like PubMed, SciFinder, or Reaxys with search terms such as "Oxynitrox S 100 synthesis," "spectroscopic characterization," and "reactivity studies."
  • Cross-reference citations to identify foundational studies and recent advancements.
  • Critically evaluate methodologies in prior work for reproducibility (e.g., NMR data quality, synthetic yields) .

Q. How can researchers ensure reproducibility in synthesizing Oxynitrox S 100?

Methodological Answer:

  • Document exact reaction conditions (e.g., molar ratios, reaction time, purification steps).
  • Provide spectral validation (1H/13C NMR, HRMS) for intermediates and final products.
  • Include error margins for yield calculations and purity assessments.
  • Share raw data and protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How should contradictions between computational predictions and experimental data for Oxynitrox S 100’s reactivity be analyzed?

Methodological Answer:

  • Perform sensitivity analysis on computational parameters (e.g., DFT functional choices, solvent models).
  • Validate experimental conditions (e.g., exclude side reactions via control experiments).
  • Use statistical tools (e.g., t-tests) to quantify discrepancies between predicted and observed reaction rates.
  • Reconcile findings by proposing mechanistic hypotheses (e.g., unaccounted solvent effects) for further testing .

Q. What advanced spectroscopic techniques are recommended for resolving structural ambiguities in Oxynitrox S 100 derivatives?

Methodological Answer:

  • Combine 2D NMR (e.g., COSY, NOESY) to assign stereochemistry.
  • Use X-ray crystallography for absolute configuration determination.
  • Apply high-resolution mass spectrometry (HRMS) with isotopic pattern analysis to confirm molecular formulas.
  • Cross-validate results with computational simulations (e.g., NMR chemical shift prediction software) .

Q. How can researchers optimize catalytic applications of Oxynitrox S 100 while minimizing byproduct formation?

Methodological Answer:

  • Employ Design of Experiments (DoE) to screen catalysts, substrates, and reaction conditions.
  • Monitor reaction progress in real-time using in-situ techniques (e.g., FTIR, HPLC).
  • Analyze byproducts via GC-MS or LC-MS and propose mechanistic pathways for their formation.
  • Iteratively refine reaction parameters (e.g., temperature gradients, stoichiometry) based on kinetic data .

Q. What statistical approaches are suitable for analyzing dose-response relationships in Oxynitrox S 100’s bioactivity studies?

Methodological Answer:

  • Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values.
  • Apply ANOVA to compare efficacy across multiple concentrations.
  • Report confidence intervals and p-values to assess significance.
  • Validate assays with replicate experiments and include positive/negative controls to exclude artifacts .

Q. How should researchers address discrepancies in reported stability profiles of Oxynitrox S 100 under varying pH conditions?

Methodological Answer:

  • Replicate prior studies using identical buffer systems and analytical methods.
  • Conduct accelerated stability testing (e.g., elevated temperatures) to identify degradation pathways.
  • Compare degradation products via LC-MS and propose structural modifications to enhance stability.
  • Publish raw data and methodological details to facilitate community scrutiny .

Methodological Frameworks

  • Experimental Design: Prioritize factorial designs, controls, and validation protocols .
  • Data Analysis: Use statistical tools (ANOVA, regression models) and cross-validation techniques .
  • Literature Utilization: Leverage primary sources and critical appraisal to avoid bias .
  • Reproducibility: Document protocols thoroughly and share supplementary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.